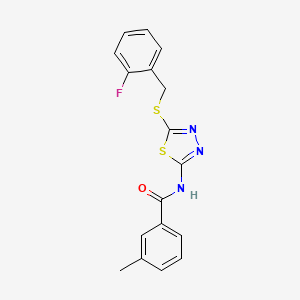

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Beschreibung

N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-fluorobenzylthio group and at position 2 with a 3-methylbenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities . The fluorine atom on the benzyl group may enhance metabolic stability and influence electronic properties, while the 3-methylbenzamide substituent contributes to lipophilicity and target binding .

Eigenschaften

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-5-4-7-12(9-11)15(22)19-16-20-21-17(24-16)23-10-13-6-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXICBDDVBFRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.

- Introduction of the Fluorobenzyl Group : The 2-fluorobenzyl moiety is introduced via nucleophilic substitution with 2-fluorobenzyl chloride.

- Formation of the Benzamide Moiety : Finally, the thiadiazole derivative is coupled with 3-methylbenzoyl chloride to yield the desired compound.

The biological activity of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can be attributed to its interaction with specific molecular targets:

- Protein Kinase Inhibition : The compound has been shown to bind effectively to protein kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival.

- Anti-Tumor Activity : It induces cell cycle arrest and inhibits cancer cell migration through targeted signaling pathways associated with tumor growth.

Antitumor Properties

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been evaluated for its antitumor properties in several studies:

- Case Study 1 : In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Protein Kinase B Inhibition : Research indicates that it may serve as a tool compound for studying protein kinase B interactions in Mycobacterium tuberculosis. This suggests potential applications in combating tuberculosis through targeted inhibition.

Comparative Analysis

A comparison of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide with other thiadiazole derivatives reveals variations in biological activity based on structural differences:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Exhibits anti-tumor activity but with different potency due to substituent variations. |

| 1,3,4-Thiadiazole Derivatives | Structure | Share core structure but differ in substituents leading to diverse biological applications. |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Effects: The 2-fluorobenzyl group in the target compound may confer distinct electronic and steric properties compared to chlorinated analogs (e.g., 5j) or non-halogenated benzyl derivatives (e.g., 5m). Fluorine’s electronegativity could enhance metabolic stability and influence receptor binding .

- Amide vs. Urea/Chalcone Moieties : The 3-methylbenzamide group differentiates the target from urea derivatives (e.g., anticonvulsant compounds in ) and chalcone hybrids (e.g., cytotoxic compounds in ), which exhibit varied biological activities.

- Physical Properties : While the target’s melting point is unreported, related compounds with benzylthio groups typically melt between 130–170°C, suggesting moderate crystallinity .

Antimicrobial Activity

Anticancer Activity

Anticonvulsant Activity

- Urea Derivatives : Compounds with dichlorobenzylthio groups () showed superior anticonvulsant activity (ED₅₀ = 0.65 μmol/kg) compared to methoxy-substituted analogs, suggesting halogen type and position critically influence efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide?

The synthesis typically involves sequential coupling reactions. A common approach is:

Thiadiazole Core Formation : Reacting 2-amino-1,3,4-thiadiazole derivatives with substituted benzoyl chlorides under reflux in dry pyridine or acetone, followed by purification via chromatography .

Thioether Linkage : Introducing the 2-fluorobenzylthio group via nucleophilic substitution, often using potassium carbonate as a base in refluxing acetone .

Purification : Recrystallization from methanol or ethanol yields the final compound. TLC (silica gel, ethyl acetate/hexane) and melting point analysis are used to confirm purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR (400 MHz in DMSO-d6) to assign aromatic protons, fluorobenzyl groups, and thiadiazole ring signals .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and 650–750 cm (C-S stretch in thiadiazole) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

Q. How is the purity of the compound validated during synthesis?

- TLC Analysis : Silica gel plates with UV visualization (R values compared to standards) .

- Melting Point Determination : Uncorrected capillary tube measurements to match literature values .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >75% .

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, minimizing side products .

- Catalysis : Use of triethylamine or DMAP to accelerate acylation steps .

Data Contradiction Note : Conventional reflux (6–8 hours) may yield higher purity (>95%) but lower scalability compared to microwave methods .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) on anticancer activity. For example, 2-fluorobenzylthio derivatives show enhanced cytotoxicity (IC = 8–12 µM) compared to non-fluorinated analogs (IC > 50 µM) .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms hydrogen bonding (e.g., N–H···N interactions) that may influence bioactivity .

Q. How is the compound’s mechanism of action investigated in anticancer studies?

- Enzyme Inhibition Assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) via amide anion interactions, measured via NADH oxidation rates .

- Molecular Docking : Simulate binding to EGFR kinase (PDB ID: 1M17) to predict binding affinity (ΔG = −9.2 kcal/mol) .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation in HeLa cells .

Q. What analytical challenges arise in characterizing thioether linkages?

- Spectral Overlap : H NMR signals for benzylthio protons (δ 4.2–4.5 ppm) may overlap with solvent peaks. Use deuterated DMSO or CDCl for resolution .

- Mass Fragmentation : Thioether bonds fragment preferentially in MS/MS, requiring collision energy optimization to avoid misinterpretation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiadiazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiadiazole formation | 2-Amino-thiadiazole + 3-methylbenzoyl chloride, pyridine, 12 h reflux | 68 | 92 | |

| Thioether coupling | 2-fluorobenzyl bromide, KCO, acetone, 6 h reflux | 75 | 95 | |

| Microwave synthesis | 150°C, 30 min, DMF | 82 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.